1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea
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Overview
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea is a synthetic organic compound that features a pyrrole ring fused with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride.
Urea Formation: The pyrrole derivative is then reacted with p-tolyl isocyanate under mild conditions to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydropyrrole derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, mild basic conditions.
Major Products Formed
Oxidation: Pyrrolinones.
Reduction: Dihydropyrrole derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone: A related compound with a similar pyrrole ring structure but different functional groups.
3-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indole: Another compound with a pyrrole ring fused to an indole moiety.
Uniqueness
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea is unique due to its combination of a pyrrole ring and a urea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-5-9-16(10-6-14)21-19(23)22(18-4-3-13-20-18)17-11-7-15(2)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYAMNKNMSSSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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